molecular formula C17H13N3O2S3 B2889229 N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034236-58-1

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2889229
CAS No.: 2034236-58-1
M. Wt: 387.49
InChI Key: YLNFXRKAXXWMDT-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a benzothiadiazole core with thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate reaction times and improve product selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c21-16(11-3-4-13-14(8-11)20-25-19-13)18-10-17(22,12-5-7-23-9-12)15-2-1-6-24-15/h1-9,22H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNFXRKAXXWMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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